2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
“2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that has been synthesized as part of a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylic acids . The aim of this synthesis was to establish a structure-analgesic activity relationship .
Synthesis Analysis
The synthesis of this compound involved the use of ethyl esters (I) of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids (IIa-l) . It was noted that in contrast to 4-hydroxyquinolin-2-one analogs, which are easily amidated without any problems, pyrido[1,2-a]pyrimidine esters (I) can form quite stable adducts with primary amines at a ratio of 1:1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of stable adducts with primary amines at a ratio of 1:1 . This results in bound amine in equimolar quantity and significantly decreases the acylating capacity of their ethoxycarbonyl groups .Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyrido[1,2-a]pyrimidine derivatives have been explored for their potential in medicinal chemistry, especially in the development of analgesic and anti-inflammatory agents. For instance, modifications in the pyridine moiety of the N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecule have been studied to enhance their analgesic properties. The synthesis involved reaction of benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate, showing that specific modifications can increase biological activity, particularly for para-substituted derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antimicrobial and Antifungal Applications
Some derivatives have demonstrated significant antimicrobial and antifungal activities, making them potential candidates for the development of new therapeutic agents. For example, pyrido[2,3-d]pyrimidine derivatives synthesized from 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide showed notable antifungal activities, suggesting their potential utility in addressing fungal infections (Hanafy, 2011).
Diuretic Properties
The diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid have been investigated, showing a relationship between structure and biological activity. This research contributes to understanding how chemical modifications can influence the diuretic effects of these compounds, potentially leading to new therapeutic agents for treating conditions requiring diuresis (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).
Antiviral and HIV Research
Pyrido[1,2-a]pyrimidine derivatives have also been explored for their potential as HIV-1 integrase inhibitors. An efficient synthesis of methyl 9-amino-3-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylate, a late-stage intermediate for a new class of HIV-1 integrase inhibitors, underscores the potential of these compounds in antiviral research, particularly targeting HIV (Kinzel, Monteagudo, Muraglia, Orvieto, Pescatore, Ferreira, Rowley, & Summa, 2007).
DNA Interaction Studies
Research on compounds like 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride has provided insights into how these molecules interact with DNA. Such studies are crucial for understanding the molecular mechanisms of potential therapeutic agents and their interactions with biological macromolecules (Zhang, Huang, Cai, Xu, & Sun, 2013).
Future Directions
Properties
IUPAC Name |
2-hydroxy-9-methyl-N-(3-methylbutyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-9(2)6-7-16-13(19)11-14(20)17-12-10(3)5-4-8-18(12)15(11)21/h4-5,8-9,20H,6-7H2,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWQXEVNFBHDDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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